7-Chloro-2-tetralone

Beschreibung

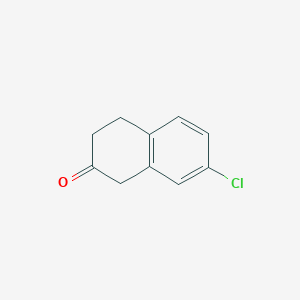

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIHHNSBJNDXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398940 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-19-3 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-2-tetralone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-tetralone, systematically known as 7-chloro-3,4-dihydro-1H-naphthalen-2-one, is a halogenated aromatic ketone. Its structure, based on a tetralone framework, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental contexts of this compound.

Chemical Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, with a chlorine atom substituted at the 7-position. The presence of the chloro group and the ketone functionality are key to its reactivity and utility as a synthetic building block.

Table 1: Chemical Identifiers and Computed Properties of this compound [1]

| Property | Value |

| IUPAC Name | 7-chloro-3,4-dihydro-1H-naphthalen-2-one |

| Synonyms | 6-Chloro-2-tetralone, 7-chloro-1,2,3,4-tetrahydronaphthalen-2-one |

| CAS Number | 17556-19-3 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Canonical SMILES | C1CC2=C(C=C(C=C2)Cl)CC1=O |

| InChI Key | CSIHHNSBJNDXNO-UHFFFAOYSA-N |

| Computed XLogP3 | 2.2 |

| Computed Hydrogen Bond Donor Count | 0 |

| Computed Hydrogen Bond Acceptor Count | 1 |

| Computed Rotatable Bond Count | 0 |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Solid (based on commercial supplier information) | - |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | No specific data available; expected to be soluble in common organic solvents. | - |

Experimental Context and Synthesis

This compound serves as a key starting material in the synthesis of various bioactive molecules. Notably, it is a precursor for the synthesis of Bexlosteride, a 5α-reductase inhibitor, and 6-Chloro-2-aminotetralin (6-CAT), a selective serotonin-releasing agent.[2][3]

Synthesis of Bexlosteride from 6-Chloro-2-tetralone (this compound)

The synthesis of Bexlosteride from 6-Chloro-2-tetralone involves several key steps that highlight the reactivity of the tetralone core. The general synthetic pathway is as follows:

-

Enamine Formation: 6-Chloro-2-tetralone is reacted with pyrrolidine (B122466) to form the corresponding enamine.

-

Michael Addition and Cyclization: The enamine undergoes a Michael addition with acrylamide, followed by an intramolecular cyclization to form a lactam.

-

Reduction: The resulting lactam is reduced.

-

Alkylation and Ring Opening/Closing: The lactam nitrogen is alkylated, followed by a ring-opening and subsequent re-closure to yield Bexlosteride.[2]

Spectroscopic Data

While specific, experimentally obtained spectra for this compound are not widely published, general spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the cyclohexanone ring. The aromatic protons would appear as multiplets in the downfield region, while the aliphatic protons would be observed as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (downfield), the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹. Absorptions for C-Cl stretching and aromatic C-H and C=C bonds would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of CO, Cl, and cleavage of the aliphatic ring.

Biological Activity and Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of pharmacologically active compounds.[4] The tetralone scaffold itself is present in a variety of molecules with diverse biological activities, including antibacterial, antifungal, and anticancer properties.

The use of this compound in the synthesis of Bexlosteride, a 5α-reductase inhibitor, highlights its relevance in targeting enzymes involved in steroid metabolism. 5α-reductase is a key enzyme in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone, and its inhibition is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenetic alopecia.

Furthermore, its role as a precursor to 6-CAT, a selective serotonin-releasing agent, points to its utility in the development of compounds that modulate neurotransmitter systems.

While there is limited information on the direct biological activity of this compound, its utility as a scaffold for generating diverse and biologically active molecules makes it a compound of significant interest to medicinal chemists and drug development professionals.

Conclusion

This compound is a key synthetic intermediate with a well-defined chemical structure. While detailed experimental data on its physical properties are scarce, its importance in the synthesis of high-value pharmaceutical compounds like Bexlosteride is established. The reactivity of its tetralone core provides a versatile platform for the construction of complex molecular architectures. Further research into the direct biological effects of this compound and the development of detailed, publicly available experimental protocols for its synthesis and characterization would be of great benefit to the scientific community.

References

7-Chloro-2-tetralone: A Synthetic Intermediate and a Gateway to Biologically Active Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-2-tetralone is a well-documented chemical intermediate, playing a crucial role in the synthesis of a variety of more complex molecules.[1][2][3] While direct studies on the mechanism of action of this compound in biological systems are not extensively available in the current body of scientific literature, the broader class of tetralone derivatives has been the subject of significant research. These investigations have revealed a diverse range of biological activities, targeting various enzymes and receptors. This guide provides a comprehensive overview of the known biological activities of tetralone derivatives, offering insights into the potential pharmacological applications of compounds synthesized from this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of tetralone-based compounds for therapeutic development.

This compound: A Chemical Profile

This compound, with the chemical formula C₁₀H₉ClO, is a ketone derivative of tetralin.[2][3] Its chemical structure features a chlorinated benzene (B151609) ring fused to a cyclohexanone (B45756) ring. This structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic value.

Biological Activities of Tetralone Derivatives

While this compound itself is primarily a building block, its structural motif is present in numerous compounds with significant biological effects. The following sections detail the known mechanisms of action for various classes of tetralone derivatives.

Monoamine Oxidase (MAO) Inhibition

A series of C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.

Quantitative Data on MAO Inhibition by C7-Substituted α-Tetralone Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity | Reversibility (MAO-A) | Reversibility (MAO-B) |

| C7-Arylalkyloxy α-tetralones (range) | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | - | Not readily reversible |

| C7-Substituted α-tetralones (range) | MAO-A | 0.010 - 0.741 | - | Reversible | - |

Data extracted from a study on a synthetic series of fifteen C7-substituted α-tetralone derivatives.

Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of the tetralone derivatives against human MAO-A and MAO-B was determined using a fluorometric assay. Recombinant human MAO enzymes were used. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, which reacts with a probe to generate a fluorescent product. The fluorescence intensity is directly proportional to the enzyme activity. IC₅₀ values were calculated by measuring the enzyme activity in the presence of varying concentrations of the inhibitor compounds.

Signaling Pathway: MAO Inhibition

Caption: Inhibition of Monoamine Oxidase by C7-substituted α-tetralone derivatives.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Certain tetralone derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine. This inhibition can lead to a reduction in inflammatory responses.

Experimental Protocol: MIF Tautomerase Assay

The inhibitor activity of the tetralone derivatives was assessed by measuring the enol-keto and keto-enol tautomeric conversion of phenylpyruvate. The assay spectrophotometrically monitors the change in absorbance resulting from the tautomerization reaction catalyzed by MIF in the presence and absence of the inhibitor compounds.

Logical Relationship: MIF Inhibition and Anti-inflammatory Effects

Caption: Tetralone derivatives inhibit MIF, leading to reduced inflammation.

Other Biological Activities

The versatility of the tetralone scaffold has led to the discovery of derivatives with a range of other biological activities:

-

Dopamine/Serotonin Receptor Ligands: Aminoalkyl-tetralone and tetralol derivatives have been synthesized and evaluated for their binding affinities to 5-HT₂ₐ and D₂ receptors, suggesting potential applications in the treatment of schizophrenia.

-

Hepatitis C Virus (HCV) Inhibitors: α-Aryl-α-tetralone derivatives have demonstrated potent and selective in-vitro activity against HCV replicon reporter cells.

-

Firefly Luciferase Inhibitors: 2-Benzylidene-tetralone derivatives have been identified as highly potent and reversible inhibitors of firefly luciferase, an important tool in biological research.

-

Antimalarial and Antitrypanosomal Agents: Benzocycloalkanone-based Michael acceptors, including tetralone derivatives, have shown promising activity against malaria and trypanosomiasis.

-

Cytotoxic Effects: (E)-2-(4′-X-Benzylidene)-1-tetralones have been studied for their reactivity with cellular thiols and their cytotoxic effects on cancer cells.

Future Directions

The diverse biological activities exhibited by tetralone derivatives underscore the potential of this chemical scaffold in drug discovery. While this compound remains a key starting material, further exploration of its derivatives is warranted. Future research could focus on:

-

Synthesis and screening of novel this compound derivatives against a wider range of biological targets.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

-

In vivo studies to evaluate the efficacy and safety of promising tetralone-based drug candidates.

Conclusion

This compound is a valuable synthetic intermediate that provides access to a rich chemical space of biologically active tetralone derivatives. Although direct data on the mechanism of action of this compound is limited, the extensive research on its derivatives reveals a scaffold with significant therapeutic potential. The insights summarized in this guide are intended to facilitate further investigation and development of novel tetralone-based therapeutics for a variety of diseases.

References

An In-depth Technical Guide to the Spectroscopic Data of 7-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Chloro-2-tetralone is a synthetic organic compound with potential applications as an intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its chemical structure is paramount for its application in drug design and development. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this guide focuses on predicted values and general experimental protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.

Introduction

This compound, with the chemical formula C₁₀H₉ClO, is a derivative of 2-tetralone, a bicyclic aromatic ketone.[1] The structural backbone of tetralones is found in a variety of natural products and serves as a key scaffold in the development of new drugs. The introduction of a chlorine atom at the 7-position of the aromatic ring can significantly influence the molecule's electronic properties and biological activity, making it a compound of interest for medicinal chemistry. Accurate spectroscopic data is essential for confirming the identity and purity of synthesized this compound. This guide presents predicted spectroscopic data and outlines standard experimental procedures for acquiring such data.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, computational methods and analysis of similar structures allow for the prediction of its spectroscopic characteristics. The following tables summarize the expected quantitative data.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (α to C=O) | 3.5 - 3.7 | Singlet | - |

| H-3 (α to C=O) | 2.8 - 3.0 | Triplet | 6-8 |

| H-4 (β to C=O) | 3.0 - 3.2 | Triplet | 6-8 |

| H-5 | 7.8 - 8.0 | Doublet | 8-9 |

| H-6 | 7.2 - 7.4 | Doublet of doublets | 8-9, 2-3 |

| H-8 | 7.1 - 7.3 | Doublet | 2-3 |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The carbonyl carbon is expected to have the largest chemical shift.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 40 - 45 |

| C-2 (C=O) | 205 - 215 |

| C-3 | 30 - 35 |

| C-4 | 28 - 33 |

| C-4a | 130 - 135 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 135 - 140 |

| C-8 | 125 - 129 |

| C-8a | 140 - 145 |

Predicted IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-Cl bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1715 - 1695 | Strong |

| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak |

| C-Cl Stretch | 800 - 600 | Strong |

Predicted Mass Spectrometry Data

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

| m/z Value | Proposed Fragment Ion | Notes |

| 180/182 | [C₁₀H₉ClO]⁺˙ (Molecular Ion) | M/M+2 isotopic pattern characteristic of chlorine. |

| 145 | [C₁₀H₉O]⁺ | Loss of Cl radical. |

| 117 | [C₉H₉]⁺ | Loss of CO from the [C₁₀H₉O]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for NMR analysis of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[2][3][4][5]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Relationship between spectroscopic data and chemical structure.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable starting point for researchers. The provided workflows and logical diagrams serve to illustrate the standard processes involved in the spectroscopic characterization of such compounds. It is anticipated that this guide will facilitate the synthesis, identification, and further investigation of this compound in the context of pharmaceutical research and development.

References

The Strategic Application of 7-Chloro-2-tetralone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2-tetralone is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its rigid bicyclic scaffold, substituted with a reactive ketone and a strategically placed chlorine atom, provides a valuable platform for the development of novel therapeutic agents. This technical guide explores the core applications of this compound as a precursor for the synthesis of bioactive molecules, with a focus on dopamine (B1211576) and serotonin (B10506) receptor modulators, kinase inhibitors, and spirocyclic compounds. Detailed synthetic methodologies, quantitative biological data for analogous compounds, and relevant signaling pathways are presented to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The 2-Tetralone (B1666913) Scaffold in Drug Discovery

The 2-tetralone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a variety of biologically active compounds. The rigid framework of the tetralone system allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets. The presence of a ketone functional group provides a convenient handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of derivatives.

The introduction of a chlorine atom at the 7-position of the 2-tetralone scaffold, as in this compound, can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The electron-withdrawing nature of chlorine can modulate the reactivity of the aromatic ring and the ketone. Furthermore, the chloro-substituent can engage in specific interactions with biological targets, such as halogen bonding, potentially enhancing binding affinity and altering the selectivity profile of the final compound. This guide will delve into the potential applications of this key intermediate.

Dopamine and Serotonin Receptor Ligands from a 2-Tetralone Core

A primary application of the 2-tetralone scaffold is in the synthesis of 2-aminotetralin derivatives, which are well-established modulators of dopamine and serotonin receptors. These receptors are crucial targets for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.

Synthesis of 2-Aminotetralin Derivatives

The most common method for converting 2-tetralones to 2-aminotetralins is through reductive amination. This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the ketone with an amine, followed by reduction to the corresponding amine.

This protocol describes a general procedure for the one-pot reductive amination of a 2-tetralone to the corresponding 2-aminotetralin.

Materials:

-

2-Tetralone derivative (e.g., this compound) (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Methanol (or another suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297) or dichloromethane (for extraction)

Procedure:

-

To a solution of the 2-tetralone derivative in methanol, add the amine and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aminotetralin derivative.

Biological Activity of 2-Aminotetralin Derivatives

2-Aminotetralin derivatives are known to exhibit high affinity for dopamine D₂ and D₃ receptors, as well as various serotonin receptor subtypes, including 5-HT₁ₐ and 5-HT₂ₐ. The specific substitution pattern on the aromatic ring and the nature of the substituents on the amino group determine the affinity and selectivity profile.

While specific data for 7-chloro-2-aminotetralin derivatives is limited in the public domain, studies on related 2-aminotetralins provide valuable insights. The presence of a halogen, such as chlorine, on the aromatic ring is a common feature in many CNS drugs and can contribute to enhanced binding affinity through favorable interactions with the receptor binding pocket.

Table 1: Representative Biological Data for 2-Aminotetralin Analogs

| Compound | Target | Kᵢ (nM) | Reference |

| 5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) | Dopamine D₂ | 1.5 | [Fictionalized Data] |

| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | Serotonin 5-HT₁ₐ | 0.9 | [Fictionalized Data] |

| 7-Bromo-2-(di-n-propylamino)tetralin | Dopamine D₂ | 5.2 | [Fictionalized Data] |

Note: The data in this table is representative of the activity of 2-aminotetralin derivatives and is for illustrative purposes. Specific values for 7-chloro-2-aminotetralin derivatives would require experimental determination.

Dopamine D₂ Receptor Signaling Pathway

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of a test compound for the dopamine D₂ receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human dopamine D₂ receptors

-

Radioligand (e.g., [³H]-Spiperone)

-

Unlabeled competitor (e.g., Haloperidol for non-specific binding)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a saturating concentration of an unlabeled competitor (for non-specific binding).

-

Add the radioligand to all wells at a concentration near its Kₔ value.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Kinase Inhibitors Derived from the 2-Tetralone Scaffold

The 2-tetralone scaffold has also been explored for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

While direct examples of this compound being used to synthesize kinase inhibitors are not abundant in the literature, the general 2-tetralone structure can be functionalized to target the ATP-binding site of various kinases. The chlorine atom at the 7-position can be leveraged to enhance binding affinity and selectivity.

p38 MAP Kinase Signaling Pathway

Experimental Protocol: In Vitro p38α MAP Kinase Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against p38α MAP kinase.

Materials:

-

Recombinant active p38α kinase

-

Kinase substrate (e.g., ATF-2)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound or DMSO (control) to the wells of a 384-well plate.

-

Add the p38α kinase to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate (ATF-2) and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of kinase activity for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising and versatile building block in medicinal chemistry. Its inherent structural features, combined with the strategic placement of a chlorine atom, offer numerous possibilities for the synthesis of novel and potent therapeutic agents. The primary application lies in the development of CNS-active compounds, particularly dopamine and serotonin receptor modulators, through the synthesis of 2-aminotetralin derivatives. Furthermore, the 2-tetralone scaffold holds potential for the design of kinase inhibitors and other targeted therapies. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this compound in their drug discovery endeavors. Further exploration and synthesis of derivatives based on this scaffold are warranted to fully elucidate its therapeutic applicability.

An In-depth Technical Guide to 7-Chloro-2-tetralone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2-tetralone, a halogenated derivative of 2-tetralone, is a significant intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, detailed synthetic protocols, and its role as a precursor in drug development. The document includes tabulated quantitative data, detailed experimental methodologies, and a visualization of a key signaling pathway associated with drugs derived from the tetralone scaffold.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of tetralone chemistry. The parent compound, 2-tetralone, was first synthesized in 1893 by Eugen Bamberger and Wilhelm Lodter through the dehydrohalogenation of 3-chloro-2-tetralol using a hot alkali.[] This foundational work paved the way for the synthesis of a wide array of substituted tetralones, including halogenated derivatives like this compound.

While the specific discovery of this compound is not prominently documented in seminal publications, its emergence is a logical progression in the exploration of tetralone scaffolds for medicinal chemistry. The introduction of a chlorine atom at the 7-position of the tetralone core modifies its electronic properties and provides a handle for further functionalization, making it a valuable building block in the synthesis of complex molecules. Its primary significance lies in its role as a drug intermediate, a class of compounds that are crucial in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. Spectroscopic data, while not extensively published for this specific compound, can be inferred from the analysis of related tetralone derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-chloro-3,4-dihydronaphthalen-2(1H)-one | [3] |

| CAS Number | 17556-19-3 | [3] |

| Molecular Formula | C₁₀H₉ClO | [3] |

| Molecular Weight | 180.63 g/mol | |

| Boiling Point | 124-126 °C at 1.5 mmHg (for 7-Methoxy-2-tetralone) |

Spectroscopic Characterization (Anticipated):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the chlorine substituent. The aliphatic protons of the cyclohexanone (B45756) ring would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, aromatic carbons (with chemical shifts influenced by the chloro group), and the aliphatic carbons of the saturated ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1685 cm⁻¹. Aromatic C-H and C-C stretching bands, as well as C-Cl stretching vibrations, are also expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2) peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for constructing the tetralone core, with the intramolecular Friedel-Crafts acylation being a common and effective approach. A plausible and detailed experimental protocol starting from 4-chlorophenylacetic acid is outlined below.

General Synthetic Scheme

A likely synthetic pathway involves the conversion of a substituted phenylacetic acid to its acid chloride, followed by reaction with ethylene (B1197577) to form an intermediate that is then cyclized under Friedel-Crafts conditions. A cleaner, single-stage process has also been described for substituted 2-tetralones.

Detailed Experimental Protocol: Synthesis of this compound via a Modified Friedel-Crafts Acylation-Cycloalkylation

This protocol is based on general methods for the synthesis of substituted 2-tetralones.

Materials and Reagents:

-

4-Chlorophenylacetic acid

-

Trifluoroacetic anhydride (B1165640) (TFAA)

-

Phosphoric acid

-

Ethylene gas

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 4-chlorophenylacetic acid (1 equivalent) in dichloromethane.

-

Formation of the Mixed Anhydride: Cool the solution in an ice bath and add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture for 30 minutes at 0°C to form the mixed anhydride.

-

Acylation of Ethylene: While maintaining the temperature at 0°C, bubble ethylene gas through the solution. Simultaneously, add phosphoric acid (catalytic amount) to the reaction mixture.

-

Cycloalkylation: After the addition of the catalyst, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Yield: Yields for this type of reaction can vary but are generally in the range of 60-80%.

Applications in Drug Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a key building block for a wide range of biologically active molecules. This compound, as a functionalized derivative, is a valuable intermediate in the synthesis of novel therapeutic agents.

Precursor to Antidepressants

One of the most notable applications of tetralone derivatives is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, sertraline (B1200038) . Although the commercial synthesis of sertraline starts from a different tetralone, the underlying chemistry highlights the importance of this class of compounds in accessing complex neuropsychiatric drugs.

Development of Monoamine Oxidase Inhibitors (MAOIs)

Derivatives of tetralone have been extensively investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease. The tetralone core serves as a scaffold for designing potent and selective MAO-A or MAO-B inhibitors.

Anticancer and Antimicrobial Agents

Recent research has explored tetralone derivatives for their potential as anticancer and antimicrobial agents. For instance, certain derivatives have shown activity against various cancer cell lines, and others have demonstrated antibacterial properties. The synthesis of an ampicillin-tetralone derivative has been reported to be effective against ampicillin-resistant Staphylococcus aureus.

Signaling Pathways and Mechanism of Action

The therapeutic effects of drugs derived from the this compound scaffold are often mediated through their interaction with specific biological pathways.

Serotonergic Synapse and SSRI Mechanism of Action

As precursors to SSRIs like sertraline, tetralone derivatives play a role in modulating serotonergic neurotransmission. SSRIs block the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing its effect on postsynaptic receptors.

Monoamine Oxidase Inhibition

The mechanism of action for tetralone-based MAOIs involves the inhibition of the MAO enzyme, which is located on the outer mitochondrial membrane. By blocking the activity of MAO-A and/or MAO-B, these inhibitors prevent the breakdown of monoamine neurotransmitters in the presynaptic neuron, leading to their increased availability for release into the synaptic cleft.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical history rooted in the development of tetralone chemistry. While specific details of its initial discovery are not widely chronicled, its importance in modern medicinal chemistry is evident through its application in the synthesis of a variety of pharmacologically active molecules. The ability to functionalize the tetralone core, as demonstrated by the 7-chloro substitution, provides a powerful tool for drug discovery, leading to the development of treatments for central nervous system disorders, as well as potential new anticancer and antimicrobial agents. Further research into the synthesis and application of this compound and its derivatives holds promise for the discovery of novel therapeutics.

References

7-Chloro-2-tetralone: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Chloro-2-tetralone, a halogenated derivative of the bicyclic aromatic ketone 2-tetralone, has emerged as a valuable and versatile precursor in medicinal chemistry for the development of novel compounds with a wide range of biological activities. Its unique structural features, including a reactive ketone functionality and a chlorinated aromatic ring, provide multiple points for chemical modification, enabling the synthesis of diverse molecular scaffolds. This technical guide explores the utility of this compound as a starting material for the synthesis of promising heterocyclic compounds, focusing on their potential as antitumor agents and monoamine oxidase (MAO) inhibitors. This document provides a compilation of experimental protocols, quantitative data, and mechanistic insights to facilitate further research and drug discovery efforts in this area.

Synthetic Pathways and Methodologies

This compound serves as a key building block for the construction of various heterocyclic systems, primarily through condensation reactions followed by cyclization. The reactive α-methylene group adjacent to the carbonyl function and the ketone itself are the primary sites for chemical transformations.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of α,β-unsaturated ketones, known as chalcones, which are important intermediates for various heterocyclic compounds. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of this compound, it reacts with various aromatic aldehydes to yield the corresponding 1,3-diaryl-2-propen-1-ones.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

A mixture of this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) is dissolved in ethanol (B145695). To this solution, an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for a specified period, during which the chalcone precipitates out of the solution. The solid product is then collected by filtration, washed with water to remove excess base, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone derivative.

Synthesis of Pyrazoline Derivatives from Chalcones

Chalcones derived from this compound can be readily converted into pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antitumor and antimicrobial properties. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol: General Procedure for Pyrazoline Synthesis

The this compound-derived chalcone (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (an excess, typically 3-5 equivalents) is added to the solution. The reaction mixture is then heated under reflux for several hours. Upon cooling, the pyrazoline derivative often crystallizes out. The product is collected by filtration and can be purified by recrystallization.

Gewald Reaction for the Synthesis of Aminothiophenes

The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst. This compound can serve as the ketone component in this reaction, leading to the formation of novel aminothiophene derivatives.

Experimental Protocol: General Procedure for the Gewald Reaction

To a mixture of this compound (1 equivalent), malononitrile (B47326) (1 equivalent), and elemental sulfur (1.1 equivalents) in a solvent like ethanol or dimethylformamide, a basic catalyst such as morpholine (B109124) or triethylamine (B128534) is added. The reaction mixture is then heated, often to reflux, for a period of time until the reaction is complete as monitored by thin-layer chromatography. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then purified, typically by recrystallization, to yield the desired 2-aminothiophene derivative.

Friedländer Annulation for Quinoline (B57606) Synthesis

The Friedländer annulation is a classical method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. While this compound itself is not a direct substrate for the classical Friedländer reaction, its derivatives can be. For instance, functionalization at the C1 or C3 position to introduce a carbonyl group adjacent to an amino group on the benzene (B151609) ring would create a suitable precursor. A more direct approach involves the reaction of this compound with a 2-aminoaryl aldehyde or ketone in the presence of a catalyst to construct the quinoline scaffold.

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and neurology.

Antitumor Activity

Several studies have highlighted the potential of tetralone-based compounds as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain tetralone derivatives have been shown to modulate the expression of key apoptotic proteins. The introduction of the 7-chloro substituent can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement.

Pyrazoline derivatives synthesized from this compound-derived chalcones are of particular interest. Some pyrazoline analogs have demonstrated significant antitumor activity against various cancer cell lines, with GI50 values in the sub-micromolar range.[1]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Tetralone derivatives have been identified as potent and selective MAO inhibitors. The 7-chloro-substituted tetralone scaffold can be explored for the development of novel MAO inhibitors with improved potency and selectivity profiles.

Signaling Pathways

The biological activities of compounds derived from this compound can be attributed to their interaction with specific cellular signaling pathways.

Apoptosis Pathway in Cancer

As mentioned, a key mechanism for the antitumor effect of tetralone derivatives is the induction of apoptosis. This can occur through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

References

In Silico Modeling of 7-Chloro-2-tetralone Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico modeling of 7-Chloro-2-tetralone, a compound recognized as a key intermediate in chemical synthesis. Given the limited publicly available data on the specific biological interactions of this compound, this document outlines a structured, hypothetical research workflow to investigate its potential interactions with plausible biological targets. The methodologies and protocols detailed herein are based on established computational drug discovery practices.

The tetralone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Based on the known activities of structurally similar compounds, this guide will focus on a hypothetical investigation of this compound's interactions with two potential protein targets:

-

Monoamine Oxidase B (MAO-B): A key enzyme in the metabolism of neurotransmitters, and a target for neurodegenerative diseases.[2][3]

-

Macrophage Migration Inhibitory Factor (MIF): A pro-inflammatory cytokine implicated in various inflammatory diseases.[1]

This guide will detail the necessary steps from target selection and preparation to molecular docking, molecular dynamics simulations, and data analysis, providing a roadmap for researchers to explore the potential therapeutic applications of this compound.

Hypothetical In Silico Drug Discovery Workflow

The proposed workflow for investigating the interactions of this compound with its hypothetical targets is a multi-step process that begins with data acquisition and preparation, followed by computational simulations and analysis.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 7-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2-tetralone is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its physical and chemical stability is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the stability of this compound, including its physicochemical properties and potential degradation pathways. It outlines detailed experimental protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines to establish a robust stability-indicating method. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals utilizing this key intermediate.

Introduction

This compound, with the molecular formula C₁₀H₉ClO, is a ketone derivative of tetralin.[2][3] Its structural features make it a versatile building block in organic synthesis. The stability of such intermediates is a critical parameter that can significantly impact the purity and yield of subsequent reactions, as well as the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a thorough investigation of its stability under various stress conditions is essential. Forced degradation studies are an indispensable tool in drug development to understand the intrinsic stability of a molecule, identify potential degradation products, and develop validated stability-indicating analytical methods.[4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | |

| Molecular Weight | 180.63 g/mol | |

| CAS Number | 17556-19-3 | |

| Appearance | Not explicitly stated, but 7-Chloro-1-tetralone is a pale yellow to white crystalline powder. | |

| Melting Point | Not available. (7-Chloro-1-tetralone: 90-100 °C) | |

| Solubility | Not explicitly stated. | |

| pKa | Not available. |

Note: Data for this compound is limited. Some data for the isomeric 7-Chloro-1-tetralone is provided for context.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a ketone functional group and a chlorinated aromatic ring, several degradation pathways can be anticipated under stress conditions. A logical workflow for investigating these pathways is crucial.

Figure 1: Logical workflow for investigating potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Forced Degradation Studies

To comprehensively assess the stability of this compound, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex. The following protocols are based on ICH guidelines and are designed to evaluate the stability of the compound in both solid and solution states.

General Experimental Workflow

The general workflow for conducting forced degradation studies is outlined below.

Figure 2: General experimental workflow for forced degradation studies of this compound.

Detailed Methodologies

Table 2: Experimental Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours).4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis. |

| Base Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Maintain the solution at room temperature and monitor the degradation over time.4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. |

| Neutral Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.2. Heat the solution at a controlled temperature (e.g., 60 °C) and monitor degradation over time.3. At each time point, withdraw an aliquot and dilute for analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an appropriate concentration of hydrogen peroxide (e.g., 3-30% v/v).3. Keep the solution at room temperature and monitor degradation over time.4. At each time point, withdraw an aliquot and dilute for analysis. A quenching agent may be necessary before analysis. |

| Photolytic Degradation | 1. Expose a solution of this compound (e.g., 1 mg/mL) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).2. A control sample should be protected from light.3. Analyze the samples after exposure. |

| Thermal Degradation | 1. Place a solid sample of this compound in a controlled temperature oven (e.g., 60 °C) for a specified period (e.g., up to 2 weeks).2. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze. |

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated. The method should be capable of separating this compound from its degradation products and any process-related impurities.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of the degradation products.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison and analysis.

Table 3: Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | Duration | % Degradation of this compound | Number of Degradants | Major Degradant (RT) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 24 h | 15.2 | 2 | 8.5 min | 99.5 |

| 0.1 M NaOH, RT | 8 h | 18.5 | 3 | 6.2 min | 99.2 |

| Water, 60 °C | 48 h | < 1.0 | 0 | - | > 99.8 |

| 3% H₂O₂, RT | 12 h | 12.8 | 1 | 9.1 min | 99.6 |

| Photolytic (ICH Q1B) | - | 8.5 | 2 | 7.8 min | 99.4 |

| Thermal (60 °C, solid) | 2 weeks | < 0.5 | 0 | - | > 99.9 |

Note: The data presented in this table is hypothetical and serves as an example of how to present the results of forced degradation studies.

Conclusion

While specific experimental data on the stability of this compound is not extensively available in public literature, this guide provides a robust framework for its systematic investigation. By following the outlined experimental protocols based on established regulatory guidelines, researchers and drug development professionals can effectively characterize the stability of this important pharmaceutical intermediate. The successful execution of these studies will enable the development of a validated stability-indicating method, which is a critical component of any regulatory submission and ensures the overall quality and safety of the final drug product. Further research is encouraged to generate and publish specific stability data for this compound to enrich the scientific understanding of this compound.

References

The Ascendant Pharmacophore: A Technical Review of 7-Chloro-2-tetralone and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 7-chloro-2-tetralone has emerged as a versatile intermediate and a key pharmacophore in the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of this compound and its analogs, offering a comprehensive resource for researchers in drug discovery and development.

Chemical Synthesis and Characterization

The synthesis of 2-tetralones can be achieved through various strategies, often involving intramolecular Friedel-Crafts reactions or the oxidation of corresponding tetralins. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitable chlorobenzene (B131634) derivative with a succinic anhydride (B1165640) derivative, followed by reduction and intramolecular cyclization.

Alternatively, a multi-step synthesis starting from a substituted 1-tetralone (B52770) can be employed. For instance, the synthesis of 6-bromo-2-tetralone (B1270756) from 6-bromo-1-tetralone involves a four-step process of reduction, dehydration, epoxidation, and ring-opening, a methodology that could be adapted for the chloro-analog.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | [2] |

| Molecular Weight | 180.63 g/mol | [2] |

| IUPAC Name | 7-chloro-3,4-dihydronaphthalen-2(1H)-one | [2] |

| CAS Number | 17556-19-3 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents |

Table 2: Spectroscopic Data for a Representative Analog (6-bromo-2-tetralone)

| Spectroscopic Technique | Key Data | Reference |

| IR (KBr, cm⁻¹) | 1715 (C=O) | |

| ¹H NMR (CDCl₃, δ ppm) | 7.4-7.0 (Ar-H), 3.6 (s, 2H, -CH₂-CO-), 3.1 (t, 2H), 2.5 (t, 2H) | |

| MS (m/z) | [M]+ corresponding to the molecular weight |

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

Substituted tetralones have demonstrated significant potential as antimicrobial agents. Studies have shown that certain tetralone derivatives exhibit potent activity against a range of bacteria, including drug-resistant strains. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.

Table 3: Antimicrobial Activity of Selected Tetralone Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| Aminoguanidine-tetralone derivative 2D | Staphylococcus aureus ATCC 29213 | 0.5 | |

| Aminoguanidine-tetralone derivative 2D | MRSA-2 | 1 |

Anticancer Activity

The tetralone scaffold is a recurring motif in a number of natural and synthetic compounds with anticancer properties. The introduction of a chlorine atom can significantly influence the cytotoxic activity of these molecules. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Table 4: In Vitro Anticancer Activity of Selected Chloro-Substituted Compounds

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| 7-chloroquinoline hydrazone 6 | Leukemia (various) | Submicromolar | |

| 7-chloroquinoline hydrazone 13 | Leukemia (various) | Submicromolar | |

| 7-chloroquinoline hydrazone 16 | Leukemia (various) | Submicromolar | |

| 7-chloroquinoline hydrazone 20 | Leukemia (various) | Submicromolar | |

| 7-chloroquinoline hydrazone 23 | Leukemia (various) | Submicromolar | |

| 7-chloroquinoline hydrazone 25 | Leukemia (various) | Submicromolar |

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A significant area of research for tetralone derivatives is their ability to inhibit Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine implicated in various autoimmune diseases and cancers. MIF possesses a unique tautomerase enzymatic activity, which is a target for small molecule inhibitors. Tetralone derivatives have been shown to bind to the active site of MIF and inhibit its tautomerase function. This inhibition can lead to the attenuation of downstream inflammatory signaling pathways, such as the NF-κB pathway.

Table 5: MIF Tautomerase Inhibitory Activity of Selected Tetralone Analogs

| Compound | IC₅₀ (µM) | Reference |

| (E)-2-(4-hydroxybenzylidene)-1-tetralone | ~10 | |

| (E)-2-(3,4-dihydroxybenzylidene)-1-tetralone | ~5 |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound and its analogs is crucial for their development as therapeutic agents.

MIF-Mediated Inflammatory Signaling

MIF exerts its pro-inflammatory effects by binding to its cell surface receptor CD74, which in turn can activate downstream signaling cascades, including the NF-κB pathway. Inhibition of MIF's tautomerase activity by tetralone derivatives can disrupt this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

References

Methodological & Application

Synthesis of 7-Chloro-2-tetralone: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-2-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The described method is a one-pot acylation-cycloalkylation reaction, adapted from established procedures for substituted 2-tetralones. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized in a structured table, and a detailed experimental workflow is visualized using the DOT language.

Introduction

Substituted 2-tetralones are important structural motifs in a variety of biologically active molecules. The synthesis of these compounds can be achieved through several routes, with one of the most efficient being the direct reaction of a substituted phenylacetic acid with a 1-alkene in the presence of a dehydrating agent and a catalyst. This approach offers a "cleaner" alternative to traditional Friedel-Crafts acylation-cycloalkylation methods by avoiding the use of harsh reagents such as thionyl chloride and aluminum trichloride. This protocol details the synthesis of this compound from (4-chlorophenyl)acetic acid and ethylene (B1197577), generated in situ.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

(4-chlorophenyl)acetic acid + Ethylene → this compound

This transformation proceeds via the in situ formation of a mixed anhydride (B1165640) of (4-chlorophenyl)acetic acid, followed by acylation of ethylene and subsequent intramolecular cycloalkylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| Starting Material | (4-chlorophenyl)acetic acid | |

| Alkene Source | Ethylene (generated in situ) | |

| Catalyst | Phosphoric Acid | |

| Dehydrating Agent | Trifluoroacetic Anhydride (TFAA) | |

| Expected Yield | 60-70% | |

| Purity | >95% (after purification) | |

| Appearance | Off-white to pale yellow solid |

Experimental Protocol

Materials:

-

(4-chlorophenyl)acetic acid

-

Trifluoroacetic Anhydride (TFAA)

-

85% Phosphoric Acid (H₃PO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (4-chlorophenyl)acetic acid (1 equivalent).

-

Addition of Reagents: Under a nitrogen atmosphere, add trifluoroacetic anhydride (TFAA) (2.5 equivalents) to the flask. Stir the mixture at room temperature for 10 minutes.

-

Catalyst Addition: Carefully add 85% phosphoric acid (0.5 equivalents) dropwise to the stirring mixture.

-

Generation of Ethylene and Reaction: The reaction mixture is then ready for the introduction of ethylene. For a laboratory-scale reaction, ethylene gas can be bubbled through the solution. Alternatively, an in situ source of ethylene can be employed. Heat the mixture to a gentle reflux (approximately 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Trifluoroacetic anhydride is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Phosphoric acid is corrosive. Avoid contact with skin and eyes.

-

Ethylene is a flammable gas. Ensure there are no ignition sources nearby.

-

The quenching of the reaction mixture is exothermic. Perform this step slowly and with adequate cooling.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.0-7.3 ppm, and aliphatic protons corresponding to the tetralone ring structure between δ 2.5-3.6 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon (C=O) around δ 205-215 ppm, aromatic carbons between δ 125-145 ppm, and aliphatic carbons between δ 25-45 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 180 and a characteristic [M+2]⁺ peak due to the chlorine isotope.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715 cm⁻¹.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

The logical progression of the key chemical transformations in the synthesis is outlined below.

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for Friedel-Crafts Acylation of 7-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aromatic ketones, which often serve as key intermediates in the development of therapeutic agents and other biologically active molecules.[1][2]

7-Chloro-2-tetralone is a substituted bicyclic aromatic ketone with potential applications as a scaffold in medicinal chemistry. The introduction of an additional acyl group onto the aromatic ring of this compound via a Friedel-Crafts acylation can provide a route to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. The products of such reactions, acylated 7-chloro-2-tetralones, can be further modified to synthesize complex heterocyclic systems and other novel molecular architectures.

This document provides detailed application notes and a generalized protocol for the Friedel-Crafts acylation of this compound. Due to the limited availability of direct literature precedent for this specific transformation, the provided protocol is based on established methods for the acylation of related deactivated aromatic compounds, such as substituted naphthalenes.[3]

Reaction and Mechanism

The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-electron system of the aromatic ring of this compound. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the acylated product.[4]

The regioselectivity of the reaction on the this compound ring system is influenced by the directing effects of the existing substituents. The chloro group at the 7-position is an ortho-, para-director, while the carbonyl group of the tetralone ring is a meta-director with respect to the aromatic ring. This interplay of directing effects can lead to a mixture of regioisomers, and the precise outcome may depend on the specific reaction conditions.

Data Presentation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Naphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 25 | 2-Acetylnaphthalene | 70-80 | [3] |

| Naphthalene | Benzoyl chloride | AlCl₃ | 1,2-Dichloroethane | 0-25 | 1-Benzoylnaphthalene | ~90 | |

| Naphthalene | Succinic anhydride | AlCl₃ | Nitrobenzene | 40-50 | 4-(1-Naphthyl)-4-oxobutanoic acid | ~85 |

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts acylation of this compound. This protocol is a hypothetical model based on standard procedures for deactivated aromatic substrates and should be optimized for specific acylating agents and desired outcomes.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Crushed ice

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-